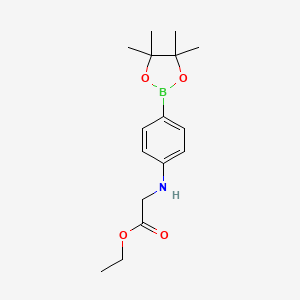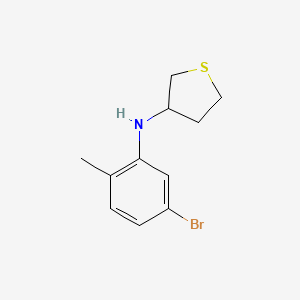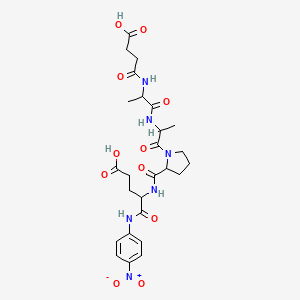
3-(Bromomethyl)-3-ethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-ethyloxolane is an organic compound featuring a bromomethyl group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyloxolane typically involves the bromination of 3-ethyloxolane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS as brominating agents under controlled conditions ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding oxolane derivatives or reduced to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in ether solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of ethyloxolene derivatives.
Oxidation: Formation of oxolane carboxylic acids.
Reduction: Formation of 3-ethyloxolane.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Bromomethyl)-3-ethyloxolane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(Bromomethyl)-3-ethyloxolane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparación Con Compuestos Similares
3-(Chloromethyl)-3-ethyloxolane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(Iodomethyl)-3-ethyloxolane: Contains an iodine atom, which is more reactive than bromine, making it useful in different synthetic applications.
3-(Hydroxymethyl)-3-ethyloxolane: Features a hydroxyl group, making it less reactive in substitution reactions but useful in hydrogen bonding interactions.
Uniqueness: 3-(Bromomethyl)-3-ethyloxolane is unique due to the balance of reactivity and stability provided by the bromine atom. This makes it a versatile intermediate in various chemical transformations, distinguishing it from its chloro, iodo, and hydroxy counterparts.
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-ethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3 |
Clave InChI |
SUBVKHAFNYWIPD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)




![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)




